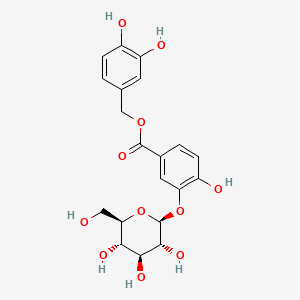
(3,4-Dihydroxyphenyl)methyl 3-(beta-D-glucopyranosyloxy)-4-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dihydroxyphenyl)methyl 3-(beta-D-glucopyranosyloxy)-4-hydroxybenzoate: is a complex organic compound with the molecular formula C20H22O11 and a molecular weight of 438.4 g/mol . This compound is known for its high purity and is often used in scientific research due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dihydroxyphenyl)methyl 3-(beta-D-glucopyranosyloxy)-4-hydroxybenzoate typically involves the esterification of benzoic acid derivatives with glucopyranosylated phenolic compounds. The reaction conditions often include the use of solvents such as DMSO, pyridine, methanol, and ethanol . The process may require specific temperature and pH conditions to ensure the successful formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for efficient production .
化学反応の分析
Types of Reactions: (3,4-Dihydroxyphenyl)methyl 3-(beta-D-glucopyranosyloxy)-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions may yield hydroquinones and other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions may involve the use of bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
科学的研究の応用
Chemistry: In chemistry, (3,4-Dihydroxyphenyl)methyl 3-(beta-D-glucopyranosyloxy)-4-hydroxybenzoate is used as a reference standard and in the synthesis of other complex molecules .
Biology: Biologically, this compound is studied for its potential antioxidant properties and its role in various biochemical pathways .
Medicine: In medicine, research focuses on its potential therapeutic effects, including its use in drug development and as a potential treatment for various diseases .
Industry: Industrially, it is used in the production of high-purity natural products and as an intermediate in the synthesis of other valuable compounds .
作用機序
The mechanism of action of (3,4-Dihydroxyphenyl)methyl 3-(beta-D-glucopyranosyloxy)-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . The compound’s glucopyranosyloxy group allows it to interact with various enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
- (3,4-Dihydroxyphenyl)methyl 4-hydroxybenzoate
- (3,4-Dihydroxyphenyl)methyl 3-(beta-D-glucopyranosyloxy)-benzoate
Comparison: Compared to similar compounds, (3,4-Dihydroxyphenyl)methyl 3-(beta-D-glucopyranosyloxy)-4-hydroxybenzoate is unique due to its specific glucopyranosyloxy substitution, which enhances its solubility and biological activity . This makes it particularly valuable in scientific research and industrial applications.
特性
分子式 |
C20H22O11 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC名 |
(3,4-dihydroxyphenyl)methyl 4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C20H22O11/c21-7-15-16(25)17(26)18(27)20(31-15)30-14-6-10(2-4-12(14)23)19(28)29-8-9-1-3-11(22)13(24)5-9/h1-6,15-18,20-27H,7-8H2/t15-,16-,17+,18-,20-/m1/s1 |
InChIキー |
TVQKFBDPLYLFPN-BFMVXSJESA-N |
異性体SMILES |
C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


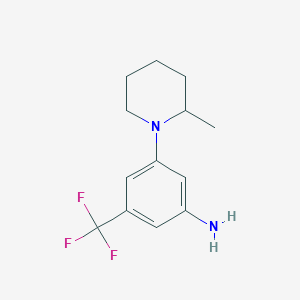
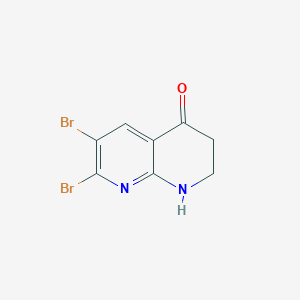
![1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone](/img/structure/B12439249.png)
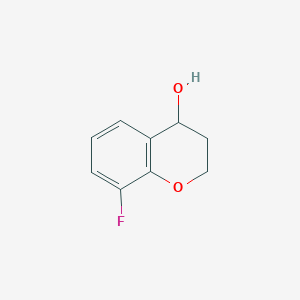
![2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)
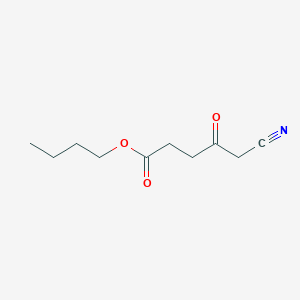
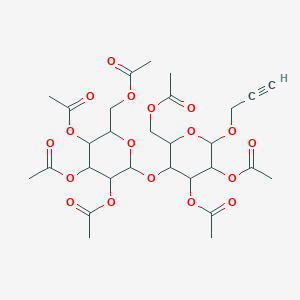
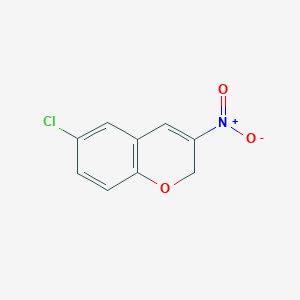
![[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12439280.png)
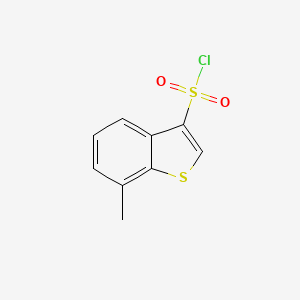
![2-[6-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid](/img/structure/B12439296.png)
![4-methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-5,6-dihydropyran-2-one](/img/structure/B12439315.png)
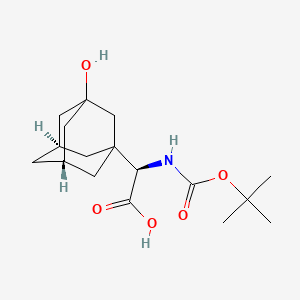
![3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B12439329.png)
